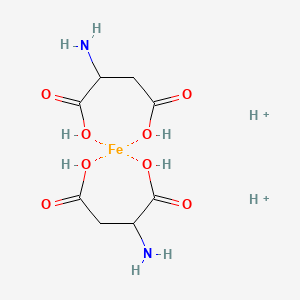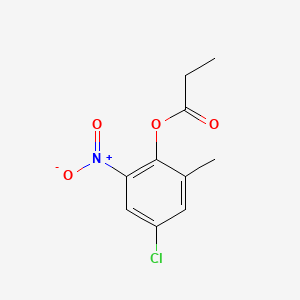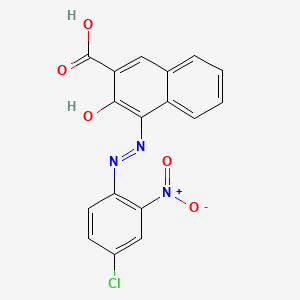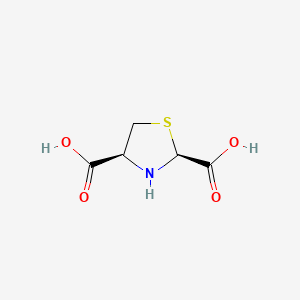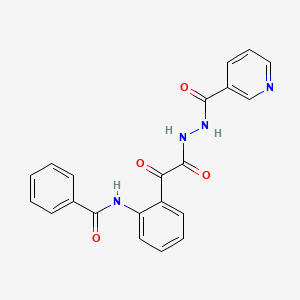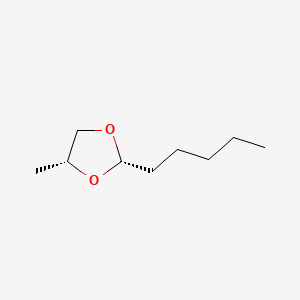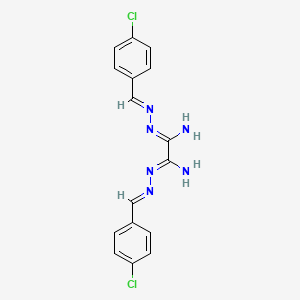
N'(1),N'(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide is a Schiff base compound, characterized by the presence of a double bond between carbon and nitrogen atoms. Schiff bases are widely studied due to their versatile applications in various fields such as chemistry, biology, and industry. This compound, in particular, is known for its potential use in coordination chemistry, catalysis, and as a precursor for various organic syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide typically involves the condensation reaction between ethanediimidohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the desired Schiff base is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of catalysts and advanced purification techniques such as column chromatography may also be integrated into the process to achieve higher efficiency.
化学反応の分析
Types of Reactions
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as sodium hydroxide, ammonia; reactions are conducted in polar solvents like water or ethanol at ambient or elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides of the Schiff base.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Compounds with substituted nucleophiles replacing the chlorine atoms.
科学的研究の応用
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities, making it a candidate for developing new pharmaceuticals.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. In biological systems, the compound can interact with cellular components such as DNA, proteins, and enzymes, leading to inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
類似化合物との比較
Similar Compounds
- N’-(4-chlorobenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide
- N’-(4-chlorobenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbohydrazide
- N’-(4-methoxybenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide
Uniqueness
N’(1),N’(2)-Bis(4-chlorobenzylidene)ethanediimidohydrazide stands out due to its specific structural features, such as the presence of two 4-chlorobenzylidene groups and the ethanediimidohydrazide backbone. These structural elements contribute to its unique reactivity and ability to form stable metal complexes, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
6343-05-1 |
|---|---|
分子式 |
C16H14Cl2N6 |
分子量 |
361.2 g/mol |
IUPAC名 |
1-N',2-N'-bis[(E)-(4-chlorophenyl)methylideneamino]ethanediimidamide |
InChI |
InChI=1S/C16H14Cl2N6/c17-13-5-1-11(2-6-13)9-21-23-15(19)16(20)24-22-10-12-3-7-14(18)8-4-12/h1-10H,(H2,19,23)(H2,20,24)/b21-9+,22-10+ |
InChIキー |
XHFZIWQWSZRZCA-VGENTYGXSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/N=C(\N)/C(=N/N=C/C2=CC=C(C=C2)Cl)/N)Cl |
正規SMILES |
C1=CC(=CC=C1C=NN=C(C(=NN=CC2=CC=C(C=C2)Cl)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
